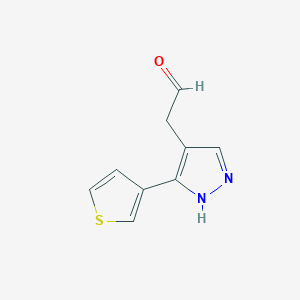
2-(3-(噻吩-3-基)-1H-吡唑-4-基)乙醛
描述
Synthesis Analysis
The synthesis of compounds related to “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” often involves multistep synthetic routes that may include the formation of the 1,3-dioxolane moiety and its subsequent functionalization with thiophene derivatives . For example, the synthesis of related compounds can include cyclization reactions and the introduction of thiophene rings through coupling reactions or substitution processes .
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of both 1,3-dioxolane and thiophene rings. These structures are often confirmed through crystallographic methods, which can reveal details about the ring conformations, bond lengths, and angles, contributing to the overall molecular geometry and its potential interaction with other molecules .
Chemical Reactions Analysis
Compounds like “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” can undergo various chemical reactions, including electrophilic substitutions on the thiophene ring, ring-opening reactions of the 1,3-dioxolane moiety, and cycloaddition reactions. The specific reactivity patterns depend on the substitution pattern on both rings and the presence of functional groups that can participate in the reactions.
Physical And Chemical Properties Analysis
The physical properties of “2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde” derivatives, such as melting and boiling points, solubility in various solvents, and crystallinity, can be significantly influenced by the nature of substituents on both the thiophene and dioxolane rings. The chemical properties of these compounds are defined by the electron-rich nature of the thiophene ring and the reactivity of the 1,3-dioxolane ring towards nucleophilic attack.
科学研究应用
有机半导体
噻吩衍生物在有机半导体的发展中起着至关重要的作用。 噻吩环通过共振稳定电荷的能力使其成为有机场效应晶体管 (OFET) 和有机发光二极管 (OLED) 的绝佳候选材料 。可以探索“2-(3-(噻吩-3-基)-1H-吡唑-4-基)乙醛”的特定结构,以了解其电子特性及其在这些应用中的潜在用途。
药理学研究
含有噻吩环的化合物表现出多种药理学特性,如抗癌、抗炎、抗菌、降血压和抗动脉粥样硬化作用 。吡唑部分也以其生物活性而闻名,表明该化合物可能是开发新型治疗剂的宝贵支架。
腐蚀抑制
在工业化学中,噻吩衍生物用作腐蚀抑制剂 。可以研究所述化合物在保护金属免受腐蚀方面的有效性,这对于延长各种行业中金属部件的使用寿命至关重要。
材料科学
噻吩基分子在材料科学中很重要,特别是在导电聚合物的进步方面 。“2-(3-(噻吩-3-基)-1H-吡唑-4-基)乙醛”中噻吩和吡唑的独特组合可能会提供可用于创建创新材料的新特性。
杂环合成
噻吩衍生物的合成通常涉及杂环化反应。 该化合物可以用作合成更复杂噻吩衍生物的前体或中间体,这些衍生物在各种化学合成中具有价值 。
配位化学
噻吩衍生物可以在配位化学中充当配体,与金属形成配合物。 这些配合物在催化和开发新材料方面具有应用 。
杀虫剂开发
噻吩衍生物已被用于杀虫剂的开发。 可以探索该化合物的结构,以了解其在创建新的、更有效的杀虫剂方面的潜在用途 。
抗癌剂
特定的噻吩衍生物用于合成抗癌剂。 鉴于噻吩和吡唑都具有生物活性,“2-(3-(噻吩-3-基)-1H-吡唑-4-基)乙醛”可能是开发新型抗癌药物的候选者 。
作用机制
Thiophenes
are a class of heterocyclic compounds that consist of a five-membered aromatic ring with one sulfur atom . They are known to exhibit a variety of properties and applications. For instance, thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
实验室实验的优点和局限性
2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is a volatile compound, and its reaction with other compounds can produce toxic byproducts. Additionally, it can be difficult to control the reaction conditions, which can lead to poor yields.
未来方向
The potential of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is still largely unexplored. There are many potential future directions for its use in scientific research. For example, it could be used to synthesize new compounds for drug development and other applications. Additionally, further research could be conducted to explore its potential biochemical and physiological effects. Additionally, research into its use in organic synthesis, polymer synthesis, and other areas could be conducted. Finally, research into its use as a catalyst in various reactions could be conducted.
属性
IUPAC Name |
2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVAPWAHDVBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



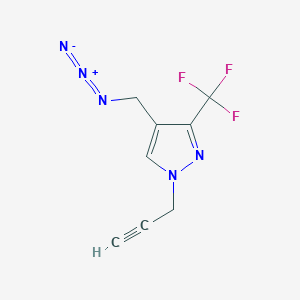
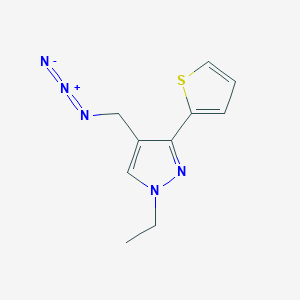
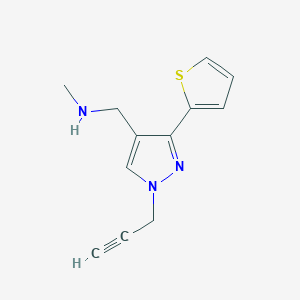
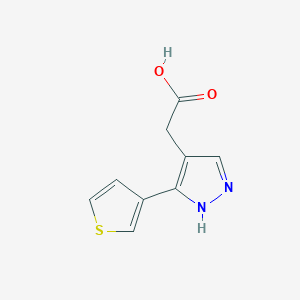
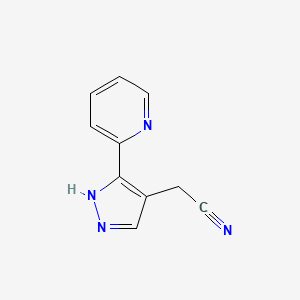


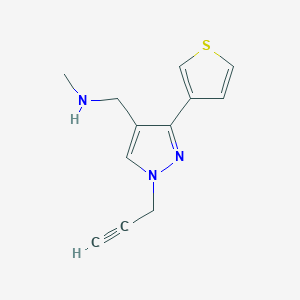
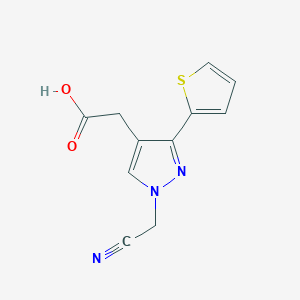
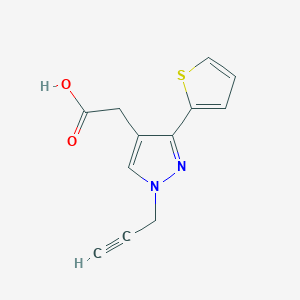

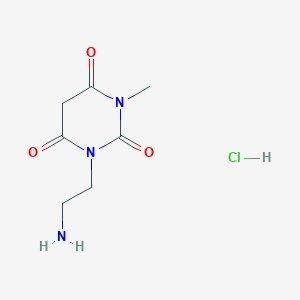
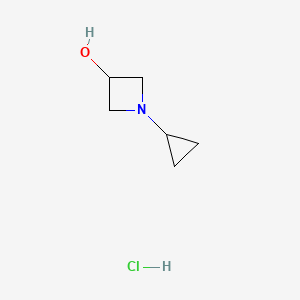
![Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1483062.png)